Propionanilide, 4'-mercapto-2,2-dimethyl
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Overview
Description
Propionanilide, 4’-mercapto-2,2-dimethyl, is an organic compound that belongs to the class of anilides It is characterized by the presence of a propionanilide core with a mercapto group at the 4’ position and two methyl groups at the 2,2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 4’-mercapto-2,2-dimethyl, typically involves the reaction of 4’-mercaptoaniline with 2,2-dimethylpropionyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of Propionanilide, 4’-mercapto-2,2-dimethyl, can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Propionanilide, 4’-mercapto-2,2-dimethyl, undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The mercapto group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Propionanilide, 4’-mercapto-2,2-dimethyl, has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Propionanilide, 4’-mercapto-2,2-dimethyl, involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Propionanilide: Lacks the mercapto and dimethyl groups, resulting in different chemical properties.
4’-Mercaptoaniline: Lacks the propionanilide core and dimethyl groups.
2,2-Dimethylpropionanilide: Lacks the mercapto group .
Uniqueness
The combination of these functional groups allows for unique interactions in chemical reactions and biological systems .
Properties
CAS No. |
2182-92-5 |
---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
2,2-dimethyl-N-(4-sulfanylphenyl)propanamide |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)10(13)12-8-4-6-9(14)7-5-8/h4-7,14H,1-3H3,(H,12,13) |
InChI Key |
GIROESBYMDYHRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S |
Origin of Product |
United States |
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